[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] furan-2-carboxylate [4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] furan-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 877637-83-7
VCID: VC4345572
InChI: InChI=1S/C15H10N2O5S/c18-11-7-10(9-23-15-16-4-2-5-17-15)21-8-13(11)22-14(19)12-3-1-6-20-12/h1-8H,9H2
SMILES: C1=CN=C(N=C1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=CO3
Molecular Formula: C15H10N2O5S
Molecular Weight: 330.31

[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] furan-2-carboxylate

CAS No.: 877637-83-7

Cat. No.: VC4345572

Molecular Formula: C15H10N2O5S

Molecular Weight: 330.31

* For research use only. Not for human or veterinary use.

[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] furan-2-carboxylate - 877637-83-7

Specification

CAS No. 877637-83-7
Molecular Formula C15H10N2O5S
Molecular Weight 330.31
IUPAC Name [4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] furan-2-carboxylate
Standard InChI InChI=1S/C15H10N2O5S/c18-11-7-10(9-23-15-16-4-2-5-17-15)21-8-13(11)22-14(19)12-3-1-6-20-12/h1-8H,9H2
Standard InChI Key DVQDJZLXKLEMDT-UHFFFAOYSA-N
SMILES C1=CN=C(N=C1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=CO3

Introduction

Key Findings

[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] furan-2-carboxylate (CAS: 877637-83-7) is a structurally complex heterocyclic compound featuring fused pyran, pyrimidine, and furan moieties. With a molecular formula of C15H10N2O5S\text{C}_{15}\text{H}_{10}\text{N}_{2}\text{O}_{5}\text{S} and a molecular weight of 330.3 g/mol, this compound exhibits unique physicochemical properties and potential applications in medicinal chemistry and materials science. While direct biological activity data remain limited, its structural analogs demonstrate antimicrobial and anticancer properties, suggesting avenues for further research .

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name of the compound is [4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] furan-2-carboxylate, reflecting its pyran backbone substituted with a ketone group at position 4, a pyrimidin-2-ylsulfanylmethyl group at position 6, and a furan-2-carboxylate ester at position 3 . The molecular formula C15H10N2O5S\text{C}_{15}\text{H}_{10}\text{N}_{2}\text{O}_{5}\text{S} confirms the presence of sulfur and nitrogen heteroatoms, critical for its reactivity .

Structural Representation

The compound’s structure is defined by:

  • A pyran ring (six-membered oxygen-containing heterocycle) with a ketone at position 4.

  • A pyrimidin-2-ylsulfanylmethyl substituent at position 6, introducing a sulfur bridge to a pyrimidine ring.

  • A furan-2-carboxylate ester at position 3, contributing to its esterification potential .

Table 1: Key Structural Identifiers

PropertyValueSource
SMILESO=C1C=C(OC(SC2=NC=CC=N2)CO1)OC(=O)C3=CC=CO3
InChIKeyDVQDJZLXKLEMDT-UHFFFAOYSA-N
Molecular Weight330.3 g/mol

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis involves multi-step organic reactions, typically starting with the preparation of the pyrimidin-2-ylsulfanylmethyl intermediate. Key steps include:

  • Formation of the Sulfanylmethyl Bridge: A Mitsunobu-like reaction using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) in tetrahydrofuran (THF) to couple pyrimidine-2-thiol with a hydroxymethyl precursor .

  • Esterification: Reaction of the pyran-3-ol intermediate with furan-2-carbonyl chloride in the presence of a base (e.g., triethylamine) to form the carboxylate ester .

Representative Reaction Conditions:

  • Solvents: THF, toluene, or dichloromethane.

  • Catalysts: Triphenylphosphine, DEAD.

  • Temperature: 0–60°C under inert atmosphere .

Industrial-Scale Production

Industrial synthesis employs continuous flow reactors to optimize yield (typically >70%) and purity. Chromatographic purification (silica gel, ethyl acetate/hexane gradients) is critical for isolating the final product .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (46.5 µg/mL at pH 7.4) but is soluble in polar aprotic solvents like DMSO and DMF. Stability studies indicate decomposition above 200°C, with the ester group prone to hydrolysis under acidic or basic conditions .

Table 2: Physicochemical Data

PropertyValueSource
Aqueous Solubility (pH 7.4)46.5 µg/mL
LogP (Octanol-Water)1.2 (estimated)
Melting PointNot reported

Comparison with Structural Analogs

Table 3: Comparative Analysis of Derivatives

CompoundMolecular FormulaKey SubstituentPotential Activity
[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 5-bromofuran-2-carboxylateC15H9BrN2O5S\text{C}_{15}\text{H}_{9}\text{BrN}_{2}\text{O}_{5}\text{S}5-Bromo-furanEnhanced antimicrobial
[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 3-nitrobenzoateC17H11N3O6S\text{C}_{17}\text{H}_{11}\text{N}_{3}\text{O}_{6}\text{S}3-NitrobenzoateElectrophilic reactivity

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